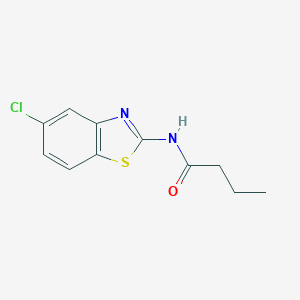
N-(5-chloro-1,3-benzothiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-1,3-benzothiazol-2-yl)butanamide, also known as CBB, is a synthetic compound that has attracted significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been shown to possess antitumor, anti-inflammatory, and antimicrobial activities. In biochemistry, N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been used as a fluorescent probe for the detection of proteins and nucleic acids. In materials science, N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been used as a building block for the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of N-(5-chloro-1,3-benzothiazol-2-yl)butanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been shown to have several biochemical and physiological effects. For example, N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Another advantage is that it has a high degree of selectivity for certain enzymes and signaling pathways, making it a useful tool for studying their functions. However, one limitation is that N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has limited solubility in aqueous solutions, which may affect its bioavailability and activity in certain experiments.
将来の方向性
There are several future directions for research on N-(5-chloro-1,3-benzothiazol-2-yl)butanamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in drug discovery and materials science. Additionally, more studies are needed to evaluate the safety and toxicity of N-(5-chloro-1,3-benzothiazol-2-yl)butanamide in vivo, as well as its pharmacokinetics and pharmacodynamics.
Conclusion
In conclusion, N-(5-chloro-1,3-benzothiazol-2-yl)butanamide, or N-(5-chloro-1,3-benzothiazol-2-yl)butanamide, is a synthetic compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(5-chloro-1,3-benzothiazol-2-yl)butanamide may lead to the development of new drugs and materials with unique properties.
合成法
N-(5-chloro-1,3-benzothiazol-2-yl)butanamide can be synthesized through a multistep process starting from 5-chloro-2-aminobenzothiazole and butyric anhydride. The reaction involves the formation of an amide bond between the amine group of 5-chloro-2-aminobenzothiazole and the carboxylic acid group of butyric anhydride. The resulting product is then purified by recrystallization to obtain pure N-(5-chloro-1,3-benzothiazol-2-yl)butanamide.
特性
分子式 |
C11H11ClN2OS |
|---|---|
分子量 |
254.74 g/mol |
IUPAC名 |
N-(5-chloro-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C11H11ClN2OS/c1-2-3-10(15)14-11-13-8-6-7(12)4-5-9(8)16-11/h4-6H,2-3H2,1H3,(H,13,14,15) |
InChIキー |
ACINYACELPYIAM-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC2=C(S1)C=CC(=C2)Cl |
正規SMILES |
CCCC(=O)NC1=NC2=C(S1)C=CC(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide](/img/structure/B244034.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244036.png)
![3-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244038.png)
![2-(2,3-dimethylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244039.png)
![2,6-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244041.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244042.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B244046.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B244047.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244049.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244051.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-benzofuran-2-carboxamide](/img/structure/B244052.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methoxybenzamide](/img/structure/B244053.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide](/img/structure/B244055.png)
![N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}butanamide](/img/structure/B244056.png)